molecular formula C21H24O12 B12798335 Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester CAS No. 132005-27-7

Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester

Cat. No.: B12798335
CAS No.: 132005-27-7
M. Wt: 468.4 g/mol
InChI Key: ARVSLJYYYOTWNA-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester typically involves esterification reactions. One common method involves the reaction of 3,4,5-trihydroxybenzoic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester linkages can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The ester linkages may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Gallic acid: A simpler compound with three hydroxyl groups on a benzoic acid backbone.

    Tannic acid: A more complex polyphenol with multiple gallic acid units.

    Ellagic acid: A dimeric derivative of gallic acid with antioxidant properties.

Uniqueness

Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester is unique due to its combination of multiple hydroxyl groups and ester linkages, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

132005-27-7

Molecular Formula

C21H24O12

Molecular Weight

468.4 g/mol

IUPAC Name

[2,3-dihydroxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C21H24O12/c1-29-2-3-30-4-5-31-6-7-32-20(27)13-10-16(24)19(26)17(11-13)33-21(28)12-8-14(22)18(25)15(23)9-12/h8-11,22-26H,2-7H2,1H3

InChI Key

ARVSLJYYYOTWNA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC(=O)C1=CC(=C(C(=C1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O

Origin of Product

United States

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